

Preliminary Studies on 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxybenzaldehyde

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Introduction

2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic aromatic compound with the chemical formula $C_8H_8O_3$.^[1] It is a derivative of benzaldehyde with a hydroxyl and a methoxy group substituted at the ortho and meta positions, respectively. This compound has garnered significant interest in various scientific fields, including medicinal chemistry and materials science, due to its versatile chemical reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the preliminary studies on **2-Hydroxy-5-methoxybenzaldehyde**, focusing on its chemical properties, synthesis, spectral data, and biological potential.

Chemical and Physical Properties

2-Hydroxy-5-methoxybenzaldehyde is a clear yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₈ O ₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point | 4 °C | |
| Boiling Point | 250 °C | [1] |
| Density | 1.219 g/mL at 25 °C | |
| Refractive Index | 1.578 | |
| IUPAC Name | 2-hydroxy-5-methoxybenzaldehyde | [2] |
| Synonyms | 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde | [3] |
| CAS Number | 672-13-9 | |

Spectral Data

The structural elucidation of **2-Hydroxy-5-methoxybenzaldehyde** is supported by various spectroscopic techniques. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹ H NMR (90 MHz, CDCl ₃) | ¹³ C NMR |
|---|-----------------------------|
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 11.0 (s, 1H, -OH) | 196.0 (C=O) |
| 9.8 (s, 1H, -CHO) | 158.0 (C-OH) |
| 7.2-6.8 (m, 3H, Ar-H) | 148.0 (C-OCH ₃) |
| 3.8 (s, 3H, -OCH ₃) | 125.0 (Ar-C) |
| 123.0 (Ar-C) | |
| 118.0 (Ar-C) | |
| 115.0 (Ar-C) | |
| 56.0 (-OCH ₃) | |

(Data sourced from publicly available spectral databases)

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------------------------|
| ~3400 | O-H stretch (phenolic) |
| ~2900-3000 | C-H stretch (aromatic and aliphatic) |
| ~1650 | C=O stretch (aldehyde) |
| ~1580, 1480 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (aryl ether) |

(Data sourced from publicly available spectral databases)

Mass Spectrometry (MS)

The mass spectrum of **2-Hydroxy-5-methoxybenzaldehyde** shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |
|-----|---------------------------------------|
| 152 | [M] ⁺ (Molecular Ion) |
| 151 | [M-H] ⁺ |
| 123 | [M-CHO] ⁺ |
| 109 | [M-CHO-CH ₂] ⁺ |

(Data sourced from NIST Mass Spectrometry Data Center)[[4](#)]

Synthesis

The primary method for the synthesis of **2-Hydroxy-5-methoxybenzaldehyde** is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[[5](#)]

Experimental Protocol: Reimer-Tiemann Reaction

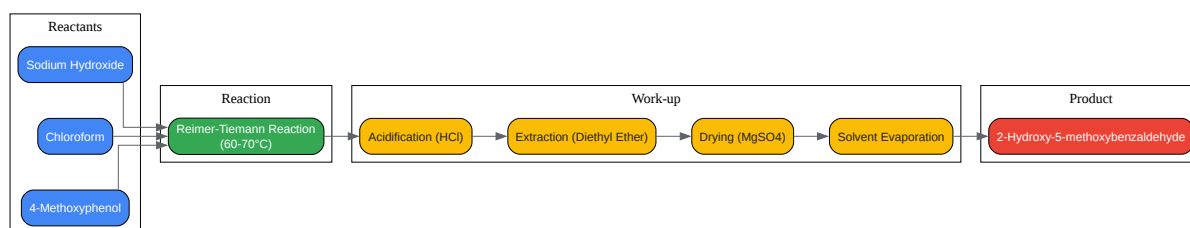
Materials:

- 4-Methoxyphenol
- Chloroform (CHCl₃)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Distilled water

Procedure:

- Dissolve sodium hydroxide in distilled water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

- Add 4-methoxyphenol to the aqueous sodium hydroxide solution and heat the mixture to 60-70°C with stirring.
- Add chloroform dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature.
- After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
- Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by vacuum distillation or column chromatography.



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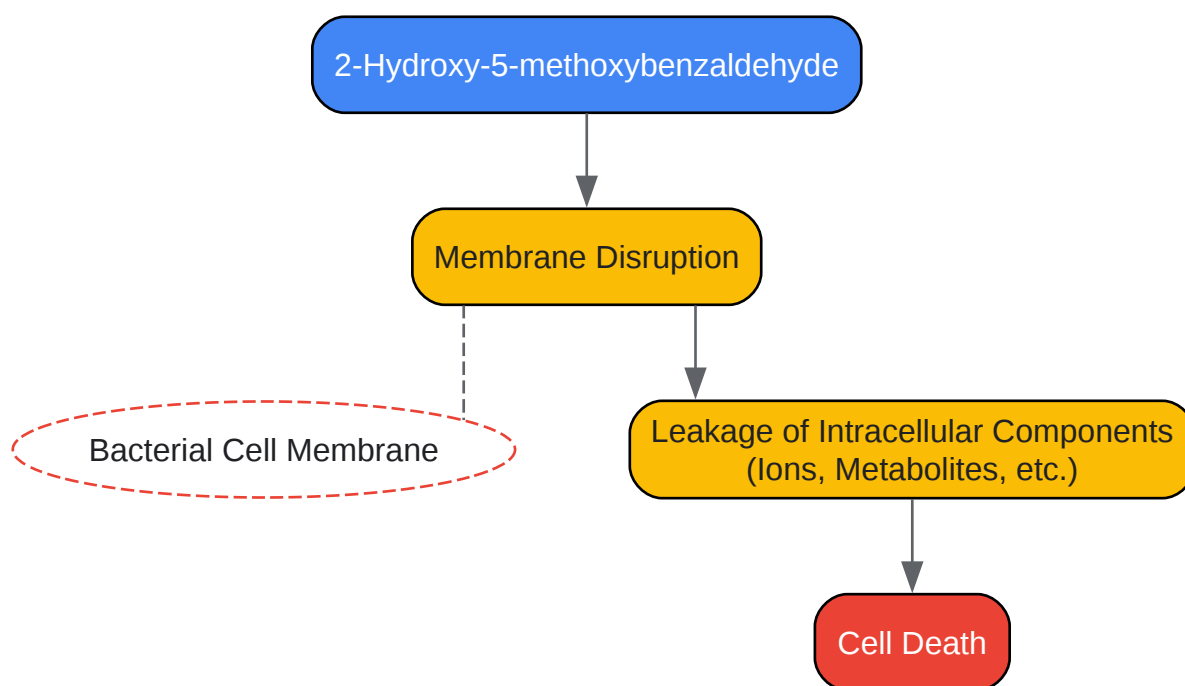
Caption: Workflow for the synthesis of **2-Hydroxy-5-methoxybenzaldehyde**.

Biological Activities

Preliminary studies have indicated that **2-Hydroxy-5-methoxybenzaldehyde** possesses a range of biological activities.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.



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Caption: Proposed antimicrobial mechanism of action.

Acaricidal Activity

Research has suggested that **2-Hydroxy-5-methoxybenzaldehyde** exhibits acaricidal properties against certain mite species, such as the storage mite *Tyrophagus putrescentiae*.

Enzyme Inhibition

2-Hydroxy-5-methoxybenzaldehyde has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the development of agents for hyperpigmentation disorders. The IC₅₀ values for its inhibitory activity on tyrosinase

monophenolase and diphenolase have been reported as 0.76 mmol/L and 2.45 mmol/L, respectively.

| Biological Activity | Target/Organism | Metric | Value | Reference |
|-----------------------|--------------------------|------------------|-------------|-----------|
| Tyrosinase Inhibition | Monophenolase | IC ₅₀ | 0.76 mmol/L | |
| Tyrosinase Inhibition | Diphenolase | IC ₅₀ | 2.45 mmol/L | |
| Acaricidal Activity | Tyrophagus putrescentiae | - | Active | |
| Anti-inflammatory | Acetylcholinesterase | - | Inhibits | [6] |

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine)
- Phosphate buffer (pH 6.8)
- **2-Hydroxy-5-methoxybenzaldehyde** (test compound)
- Kojic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or control.
- Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
- Initiate the reaction by adding the L-DOPA solution to each well.
- Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
- Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

2-Hydroxy-5-methoxybenzaldehyde is a compound with established chemical properties and synthetic routes. Preliminary investigations into its biological activities reveal promising potential in the fields of antimicrobial, acaricidal, and enzyme inhibitory research. The data presented in this technical guide, including detailed experimental protocols and summarized quantitative data, provide a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular mechanisms underlying its biological effects, including its potential interactions with cellular signaling pathways, and on optimizing its structure to enhance its therapeutic potential.

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